molecular formula C9H14N2O2 B12069623 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole

4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole

Cat. No.: B12069623
M. Wt: 182.22 g/mol
InChI Key: FRTFGOKCFUMMEP-UHFFFAOYSA-N
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Description

4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a tetrahydro-2H-pyran-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts or under acidic/basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: Pd/C with hydrogen gas or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is known for its bioactivity, and the tetrahydropyran moiety can enhance the compound’s solubility and bioavailability. It may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole in biological systems involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydropyran group may enhance the compound’s binding affinity and stability within the biological environment.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1H-pyrazole: Lacks the tetrahydropyran moiety, making it less soluble and potentially less bioavailable.

    Tetrahydro-2H-pyran-4-ylmethanol: Lacks the pyrazole ring, thus not exhibiting the same bioactivity.

Uniqueness

4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is unique due to the combination of the bioactive pyrazole ring and the solubility-enhancing tetrahydropyran group. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(oxan-4-ylmethoxy)-1H-pyrazole

InChI

InChI=1S/C9H14N2O2/c1-3-12-4-2-8(1)7-13-9-5-10-11-6-9/h5-6,8H,1-4,7H2,(H,10,11)

InChI Key

FRTFGOKCFUMMEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CNN=C2

Origin of Product

United States

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